molecular formula C17H20ClN3O2S B2389330 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 923120-99-4

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No. B2389330
CAS RN: 923120-99-4
M. Wt: 365.88
InChI Key: PTWLYUBKTITWNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a thiazole ring (a five-membered ring containing nitrogen and sulfur) and a pivalamide group (a type of amide). The exact structure would need to be confirmed through spectroanalytical data such as NMR and IR .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve further exploration of its potential antimicrobial and anticancer properties. Molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-17(2,3)15(23)21-16-20-12(10-24-16)8-14(22)19-9-11-6-4-5-7-13(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLYUBKTITWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

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